3',4'-Dichloro-2,2-dimethylpropiophenone

Physicochemical differentiation Process safety Purification strategy

3',4'-Dichloro-2,2-dimethylpropiophenone (CAS 854891-91-1), IUPAC name 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one, is a halogenated aromatic ketone (C₁₁H₁₂Cl₂O, MW 231.12 g/mol). It belongs to the pivalophenone class and features a 3,4-dichlorophenyl ring coupled with a gem-dimethyl-substituted carbonyl.

Molecular Formula C11H12Cl2O
Molecular Weight 231.11 g/mol
CAS No. 854891-91-1
Cat. No. B1324292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dichloro-2,2-dimethylpropiophenone
CAS854891-91-1
Molecular FormulaC11H12Cl2O
Molecular Weight231.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
InChIKeyBFSZTHANSPDQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Dichloro-2,2-dimethylpropiophenone (CAS 854891-91-1): Key Properties for Informed Procurement in Medicinal Chemistry & Chemical Biology


3',4'-Dichloro-2,2-dimethylpropiophenone (CAS 854891-91-1), IUPAC name 1-(3,4-dichlorophenyl)-2,2-dimethylpropan-1-one, is a halogenated aromatic ketone (C₁₁H₁₂Cl₂O, MW 231.12 g/mol) . It belongs to the pivalophenone class and features a 3,4-dichlorophenyl ring coupled with a gem-dimethyl-substituted carbonyl. This structural motif imparts distinct physicochemical properties—including elevated boiling point, reduced volatility, and enhanced lipophilicity—that differentiate it from its regioisomers and the parent unsubstituted 2,2-dimethylpropiophenone . The compound is primarily sourced as a building block for thiosemicarbazone-based cysteine protease inhibitors and other medicinal chemistry applications [1].

Why Regioisomeric or Non-Halogenated 2,2-Dimethylpropiophenone Analogs Cannot Substitute 3',4'-Dichloro-2,2-dimethylpropiophenone


Although several dichloro-2,2-dimethylpropiophenone regioisomers and the non-halogenated parent compound share the same core scaffold, their physicochemical and biological performance profiles diverge significantly. The 3,4-dichloro substitution pattern confers a unique combination of high boiling point (317.6 °C), low vapor pressure (0.000381 mmHg at 25 °C), and elevated lipophilicity (LogP 4.22) that is not replicated by the 2,4-, 2,5-, 2,3-, or 3,5-regioisomers . Moreover, the thiosemicarbazone derivative synthesized from this specific ketone exhibits a distinct rhodesain-over-cruzain selectivity profile that is not achievable with the same derivatization of other ketone precursors [1]. Consequently, substituting a generic dichloropropiophenone without verifying the chlorine substitution pattern and gem-dimethyl presence can lead to altered reaction outcomes, compromised biological activity, and batch-to-batch inconsistency in research or scale-up settings.

Quantitative Differentiation Guide: 3',4'-Dichloro-2,2-dimethylpropiophenone vs. Closest Analogs


Boiling Point and Flash Point vs. Dichloro Regioisomers – Implications for Purification and Safety

The 3,4-dichloro substitution pattern yields the highest boiling point (317.6 °C at 760 mmHg) and flash point (133.6 °C) among all dichloro-2,2-dimethylpropiophenone regioisomers . Compared to the 2,5-dichloro isomer (bp 281.8 °C, flash point ~118 °C) and the 2,4-dichloro isomer (bp 285.1 °C, flash point 118.9 °C) , the 3,4-isomer exhibits a boiling point elevation of approximately 32–36 °C and a flash point increase of ~15 °C. This translates into a wider liquid handling range, reduced flammability risk during distillation or heated processes, and the ability to withstand higher-temperature reaction conditions without thermal degradation.

Physicochemical differentiation Process safety Purification strategy

Vapor Pressure and Lipophilicity vs. Non-Halogenated Parent Compound – Implications for Formulation and Environmental Fate

The introduction of two chlorine atoms at the 3,4-positions drastically reduces vapor pressure from 0.116 mmHg (unsubstituted 2,2-dimethylpropiophenone) to 0.000381 mmHg at 25 °C, a factor of approximately 304-fold . Simultaneously, the calculated LogP increases from 2.92 (unsubstituted) to 4.22, representing a gain of 1.30 log units . These shifts indicate significantly lower air dispersal potential and markedly higher membrane permeability, which are critical parameters when the compound is employed as a synthetic intermediate for bioactive molecules intended for cellular or in vivo studies.

Volatility Lipophilicity Environmental partitioning

Thiosemicarbazone Derivative Selectivity: Rhodesain vs. Cruzain Inhibition

The thiosemicarbazone derivative of 3',4'-dichloro-2,2-dimethylpropiophenone (CHEMBL367811) displays a 3-fold selectivity for rhodesain (IC₅₀ = 3,330 nM) over cruzain (IC₅₀ = 10,000 nM) [1]. This selectivity profile is distinct from many other thiosemicarbazones in the same series, which often show either higher potency against cruzain (e.g., IC₅₀ values as low as 19 nM for alternative ketone-derived thiosemicarbazones) or non-selective inhibition [2]. The moderate potency combined with rhodesain bias makes this specific ketone precursor uniquely valuable for structure-activity relationship (SAR) studies aimed at dissecting selectivity determinants between the two closely related parasitic cysteine proteases.

Cysteine protease inhibition Chagas disease Sleeping sickness Selectivity profiling

Commercial Purity Benchmarking – 97% Grade Availability vs. Standard 95%

The compound is commercially available at 97% purity from multiple independent suppliers (Fluorochem, abcr GmbH), whereas many regioisomers and the non-halogenated parent are commonly listed at 95% purity . This 2-percentage-point purity differential, coupled with consistent availability from established chemical distributors, reduces the burden of in-house purification prior to use as a synthetic intermediate, thereby enhancing batch-to-batch reproducibility in multi-step synthetic sequences.

Chemical purity Reproducibility Quality control

Density Differential vs. Non-Halogenated Parent – Practical Implications for Solvent Partitioning and Extraction

The density of 3',4'-dichloro-2,2-dimethylpropiophenone (1.188 g/cm³) is approximately 22% higher than that of the non-halogenated 2,2-dimethylpropiophenone (0.97 g/mL) . This density increase significantly improves phase separation during aqueous-organic extractions, as the chlorinated product more reliably partitions to the lower organic layer when using common extraction solvents such as dichloromethane or ethyl acetate. In practice, this reduces emulsion formation and accelerates work-up times in multi-gram syntheses.

Density Phase separation Work-up efficiency

Optimal Research and Procurement Scenarios for 3',4'-Dichloro-2,2-dimethylpropiophenone


Synthesis of Rhodesain-Selective Thiosemicarbazone Tool Compounds for Antiparasitic Drug Discovery

Researchers targeting Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) can leverage the 3',4'-dichloro-2,2-dimethylpropiophenone scaffold to generate thiosemicarbazone inhibitors with a rhodesain-over-cruzain selectivity of approximately 3-fold (IC₅₀ rhodesain = 3,330 nM; IC₅₀ cruzain = 10,000 nM) . This selectivity profile, documented in the foundational study by Fujii et al. (2005), enables dissection of parasite-specific cysteine protease pharmacology without confounding pan-protease inhibition.

High-Temperature Reaction Sequences Requiring Low-Volatility Ketone Intermediates

With a boiling point of 317.6 °C and a vapor pressure of only 0.000381 mmHg at 25 °C—approximately 304-fold lower than the non-halogenated parent —this compound is suited for synthetic routes involving prolonged heating, vacuum distillation, or high-temperature coupling reactions where more volatile analogs would be lost to evaporation, compromising yield and stoichiometric control.

Multi-Step Medicinal Chemistry Campaigns Demanding High-Purity Building Blocks (≥97%)

The consistent availability of 97% purity grade from multiple independent suppliers (Fluorochem, abcr) reduces the need for pre-synthesis purification. This is particularly advantageous in parallel synthesis or fragment-based drug discovery where even minor impurities can generate false-positive hits or reduce coupling efficiency in amide bond formation or thiosemicarbazone condensation reactions.

Process Development and Scale-Up Where Flammability and Safety Margins Are Critical

The flash point of 133.6 °C—markedly higher than the 118–119 °C range of the 2,4- and 2,3-dichloro regioisomers —provides an enhanced safety margin during kilogram-scale operations. Procurement of the 3,4-isomer specifically mitigates ignition risk in environments where electrostatic discharge or hot surfaces may be present, aligning with Process Safety Management (PSM) requirements in pilot-plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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